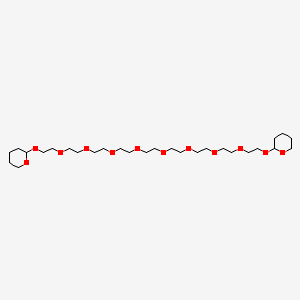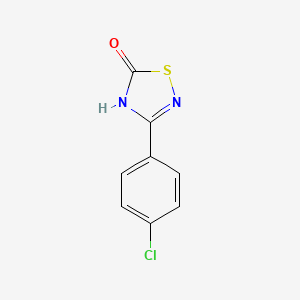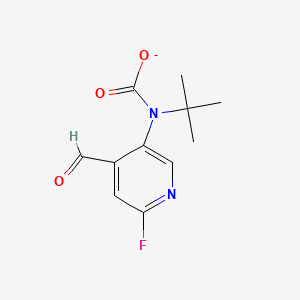
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3. It is known for its potential biological activity and various applications in scientific research . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a formyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate involves several steps. One common method includes the reaction of 6-fluoro-4-formylpyridine with tert-butyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts and temperature control to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl (6-bromo-4-formylpyridin-3-yl)carbamate: Similar structure but with a bromo group instead of a fluoro group.
tert-Butyl (6-methyl-4-formylpyridin-3-yl)carbamate: Similar structure but with a methyl group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H12FN2O3- |
|---|---|
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
N-tert-butyl-N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)14(10(16)17)8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,16,17)/p-1 |
InChI-Schlüssel |
OYOQISUSTZUHKT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)N(C1=CN=C(C=C1C=O)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



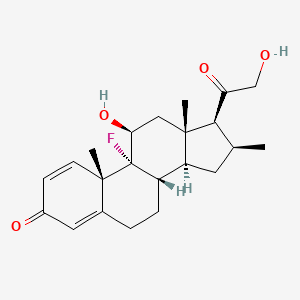
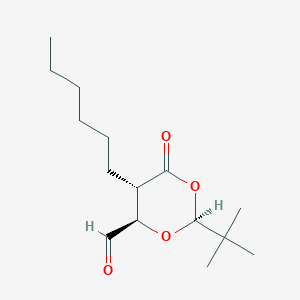

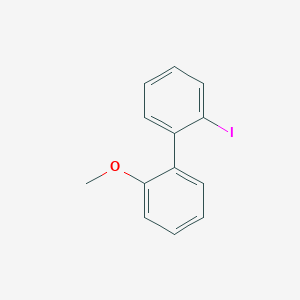

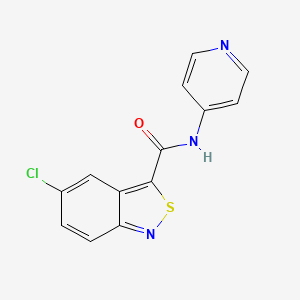
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
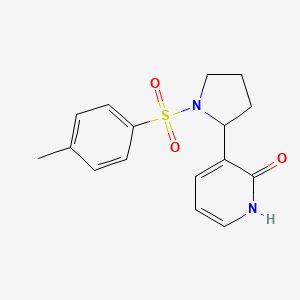
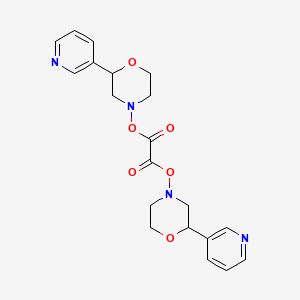
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
